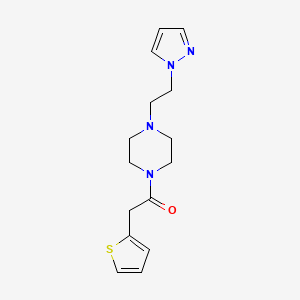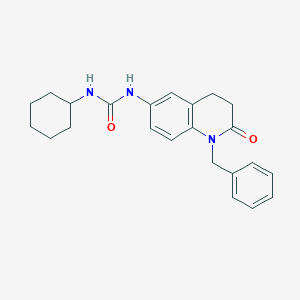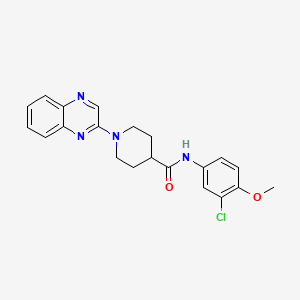![molecular formula C10H8FNO B2994364 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1378834-16-2](/img/structure/B2994364.png)
6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a fluorinated spirocyclic compound with the molecular formula C10H10FN and a molecular weight of 163.19 g/mol . This compound is characterized by a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety, with a fluorine atom attached to the cyclopropane ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclopropanation reactions. One common method involves the reaction of an indoline derivative with a fluorinated cyclopropane precursor under specific conditions. For example, the use of diazo compounds in the presence of a transition metal catalyst can facilitate the formation of the cyclopropane ring . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one may involve scalable synthetic routes that ensure consistent quality and yield. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize human error. The use of high-purity starting materials and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indoline derivatives. These products can have different physical and chemical properties, making them useful for various applications .
Applications De Recherche Scientifique
6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into the compound’s pharmacological properties has shown potential for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its electronic properties, affecting its binding affinity and selectivity for certain targets. The spirocyclic structure can also impact the compound’s conformational flexibility, influencing its interactions with biological molecules . Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
6’-Fluorospiro[cyclopropane-1,3’-indoline] hydrochloride: This compound is a hydrochloride salt form of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one and shares similar structural features.
Spirocyclic oxindoles: These compounds have a similar spirocyclic structure and are used in various research applications.
Fluorinated cyclopropanes: These compounds contain a fluorinated cyclopropane ring and are studied for their unique chemical properties.
Uniqueness
6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific combination of a fluorinated cyclopropane ring and an indoline moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSBFWIIFWQXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2994281.png)
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/new.no-structure.jpg)
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine](/img/structure/B2994286.png)

![N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2994291.png)


![5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2994295.png)
![Methyl 5-(((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2994296.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2994298.png)
![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)
![(2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2994300.png)


